molecular formula C20H21N5O2 B5507292 4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5507292
M. Wt: 363.4 g/mol
InChI Key: DIBPAMGODOGAKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves efficient procedures under microwave irradiation, utilizing key intermediates such as bis(benzofuran-enaminone) hybrids or enaminones and various reagents like arylnitrile oxides, diketones, or β-ketoesters to afford target pyrimidines or pyrazolopyrimidine derivatives (Mekky et al., 2021). Another approach involves nucleophilic substitution reactions to synthesize 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showcasing a versatile methodology for the generation of these compounds (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been determined, revealing insights into their conformation and interactions. For example, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives crystallize in the monoclinic system, indicating specific molecular packing and intermolecular interactions (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Compounds within this class undergo various chemical reactions, including 1,3-dipolar cycloadditions, affording bis(pyrazoles) linked via piperazine moieties with potent antibacterial and biofilm inhibition activities (Mekky & Sanad, 2020). Moreover, these compounds can participate in heterocyclization reactions to obtain pyrazolo[1,5-a][1,3,5]triazines and oxazolo[4,5-d]pyrimidines, demonstrating the versatility of their chemical properties and potential applications (Velihina et al., 2023).

Physical Properties Analysis

The physical properties, including crystalline structure and conformation, have been elucidated through X-ray crystallography and spectral data, contributing to the understanding of these compounds' molecular geometries and the basis for their biological activities (Shawish et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of these compounds have been explored through various synthetic routes and reactions, providing a foundation for further modification and optimization for specific applications. The synthesis of novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity highlights the potential for developing new therapeutic agents (He et al., 2020).

Scientific Research Applications

Potential as PDE-5 Inhibitors

Research has demonstrated the synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, including structures similar to the compound , for their anti-phosphodiesterase-5 (PDE-5) activity. These compounds have been found to possess inhibitory activity against PDE-5, suggesting potential applications in treating diseases like erectile dysfunction. The study identified specific derivatives with better inhibitory activity, highlighting the importance of structural modifications for enhancing biological activity (Su et al., 2021).

Antibacterial and Biofilm Inhibition

Another study explored novel bis(pyrazole-benzofuran) hybrids, connected via a piperazine linker, for their antibacterial efficacy and ability to inhibit bacterial biofilm formation. The research found that certain derivatives showed significant antibacterial activities and were more effective in biofilm inhibition than the reference drug, Ciprofloxacin. This suggests a promising avenue for developing new treatments against resistant bacterial infections (Mekky & Sanad, 2020).

Anticancer Potential

Derivatives of the compound have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Some derivatives showed promising activity, indicating potential applications in cancer therapy. The results suggest that specific structural features of these compounds can be optimized to develop effective anticancer agents (Mallesha et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

4-(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-4-6-16(7-5-13)24-9-8-23(12-18(24)26)20(27)17-11-21-25-15(3)10-14(2)22-19(17)25/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBPAMGODOGAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C4N=C(C=C(N4N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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